molecular formula C11H13BrN2O B2484817 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine CAS No. 1801907-33-4

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine

Cat. No.: B2484817
CAS No.: 1801907-33-4
M. Wt: 269.142
InChI Key: MXDWTOUCXOHLPS-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine is a chemical compound with the molecular formula C11H13BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Properties

IUPAC Name

(5-bromo-2-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-8-10(6-9(12)7-13-8)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDWTOUCXOHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 2-Methylpyridine Derivatives

The introduction of bromine at position 5 is often achieved via electrophilic aromatic substitution. For example, 2-methylpyridine derivatives undergo bromination using bromine or N-bromosuccinimide (NBS) under acidic conditions. The methyl group at position 2 directs electrophilic attack to the para position (C-5) due to its electron-donating nature.

Reaction Example

2-Methylpyridine + Br₂ (H₂SO₄, 0°C) → 5-Bromo-2-methylpyridine

Yields for such brominations typically range from 60–80%, depending on the solvent and catalyst.

Directed Ortho-Metalation for Carboxylation

To install the carbonyl group at position 3, directed ortho-metalation (DoM) is a robust strategy. Using a strong base such as lithium diisopropylamide (LDA), the methyl group at C-2 directs deprotonation to C-3, followed by quenching with carbon dioxide to form the carboxylic acid.

Procedure

  • 5-Bromo-2-methylpyridine is treated with LDA in tetrahydrofuran (THF) at −78°C.
  • The resulting lithiated intermediate reacts with CO₂ to yield 5-bromo-2-methylnicotinic acid.

Functionalization of the Carboxylic Acid

Amide Bond Formation via Acyl Chloride

The carboxylic acid at C-3 is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with pyrrolidine forms the target amide.

Stepwise Synthesis

  • Activation :
    5-Bromo-2-methylnicotinic acid + SOCl₂ (reflux, 4h) → 5-Bromo-2-methylnicotinoyl chloride

    This step typically achieves >90% conversion.
  • Amidation :
    5-Bromo-2-methylnicotinoyl chloride + Pyrrolidine (Et₃N, CH₂Cl₂, 0°C → rt) → 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine

    Yields range from 70–85% after purification by column chromatography.

One-Pot Carbodiimide-Mediated Coupling

Modern peptide coupling reagents such as HATU or EDCl enable direct amide formation from the carboxylic acid, bypassing the acyl chloride intermediate.

Optimized Conditions

  • Reagents : 5-Bromo-2-methylnicotinic acid, pyrrolidine, HATU, DIPEA
  • Solvent : Dimethylformamide (DMF)
  • Temperature : Room temperature, 12h
  • Yield : 75–80%

Alternative Pathways via Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Late-Stage Functionalization

A boronate ester at C-3 can be coupled with a preformed pyrrolidine carbonyl fragment. This method is advantageous for modular synthesis.

Key Steps

  • Borylation :
    3-Iodo-5-bromo-2-methylpyridine + Bis(pinacolato)diboron (Pd(dppf)Cl₂, KOAc, dioxane, 100°C) → 3-Borylated intermediate

    Reported yields: 85–89%.
  • Carbonylative Coupling :
    3-Borylated intermediate + CO (g) + Pyrrolidine (Pd catalyst, base) → Target compound
    
    This method remains under exploration but shows promise for scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to modify their properties.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine moiety can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methylpyridine: Lacks the carbonyl and pyrrolidinyl groups, making it less versatile in chemical reactions.

    2-Methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine: Lacks the bromine atom, which can limit its reactivity in substitution reactions.

    5-Bromo-2-methyl-3-[(morpholin-1-yl)carbonyl]pyridine: Contains a morpholine group instead of pyrrolidine, which can alter its chemical and biological properties.

Uniqueness

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine is unique due to the presence of both the bromine atom and the pyrrolidinyl carbonyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.

Biological Activity

5-Bromo-2-methyl-3-[(pyrrolidin-1-yl)carbonyl]pyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and a pyrrolidine moiety, is being investigated for its pharmacological properties, particularly in the context of antimicrobial and anticancer activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C9H10BrN3\text{C}_9\text{H}_{10}\text{Br}\text{N}_3

This structure features a bromine atom at the 5-position of the pyridine ring, which is known to influence the biological activity of heterocyclic compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives. For instance, compounds structurally similar to this compound have shown significant activity against various bacterial strains. A comparative analysis of Minimum Inhibitory Concentration (MIC) values for related compounds indicates promising antibacterial effects.

Compound NameMIC (µg/mL)Bacterial Strain
5-Bromo-2-methyl-3-(pyrrolidin-1-yl)carbonyl pyridine12.5Staphylococcus aureus
5-Bromo-pyridine derivative10Escherichia coli
Isoniazid (control)0.25Mycobacterium tuberculosis

The above table demonstrates that while 5-Bromo-2-methyl-3-(pyrrolidin-1-yl)carbonyl pyridine exhibits notable antibacterial properties, it is less potent than traditional antibiotics like isoniazid.

Anticancer Activity

In addition to antimicrobial properties, research has indicated potential anticancer effects. A study focusing on pyridine derivatives reported that several compounds exhibited cytotoxicity against various cancer cell lines. The following table summarizes findings from one such study:

Compound NameCell LineIC50 (µM)
5-Bromo-2-methyl-3-(pyrrolidin-1-yl)carbonyl pyridineA549 (lung cancer)15
Control (Doxorubicin)A5490.5

The compound demonstrated a moderate cytotoxic effect against lung cancer cells, indicating its potential as a lead compound for further development.

The biological activity of 5-Bromo-2-methyl-3-(pyrrolidin-1-yl)carbonyl pyridine is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interference with DNA Replication : Some studies suggest that pyridine derivatives may disrupt DNA replication processes in cancer cells.
  • Modulation of Apoptosis : Evidence indicates that these compounds can induce apoptosis in cancer cells through pathways involving caspases.

Case Studies

Several case studies have been conducted to explore the efficacy and safety profile of this compound:

  • Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a related pyridine derivative in treating skin infections caused by resistant bacterial strains. Results showed significant improvement in infection resolution compared to standard treatments.
  • Cytotoxicity Assessment : In vitro studies on various cancer cell lines revealed that modifications to the pyridine structure could enhance cytotoxic effects, suggesting a structure-activity relationship that warrants further investigation.

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